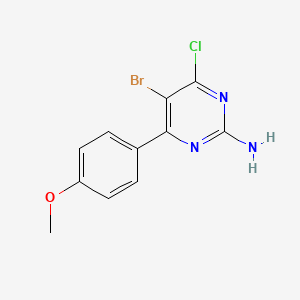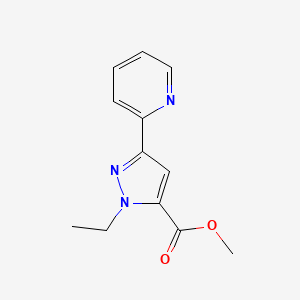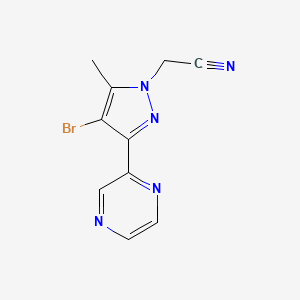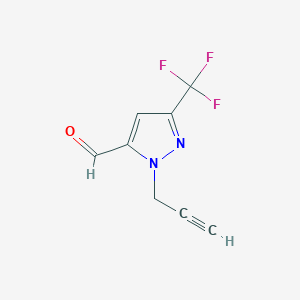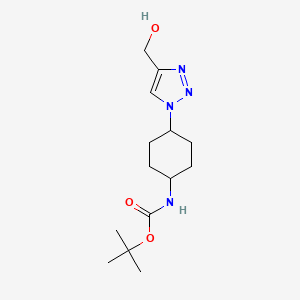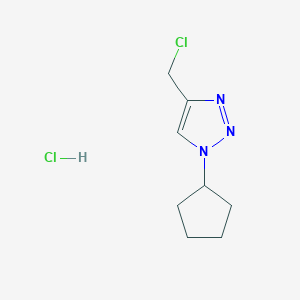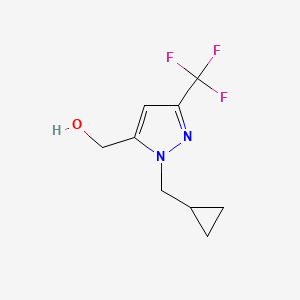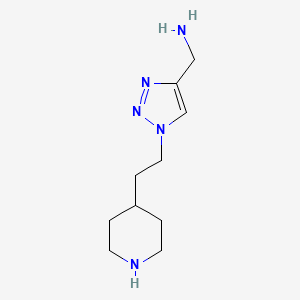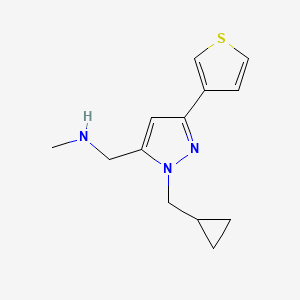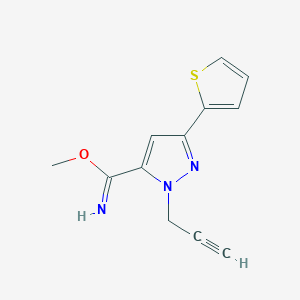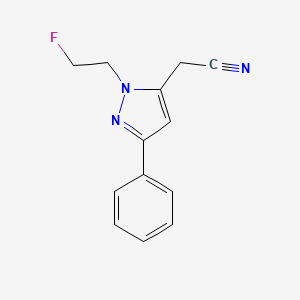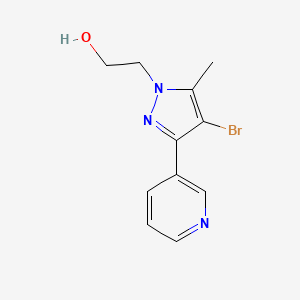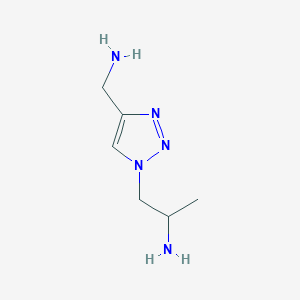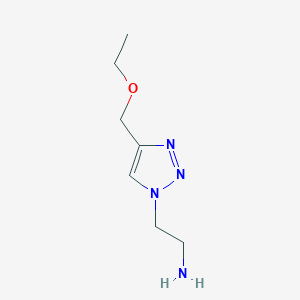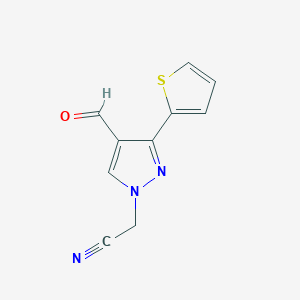
2-(4-formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile
Descripción general
Descripción
The compound “2-(4-formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile” is a chemical compound that has been used in various chemical reactions . It is a building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is utilized in a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .Molecular Structure Analysis
The molecular structure of this compound is complex and involves various functional groups. The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For example, it has been used in the formal total synthesis of d-®-coniceine and indolizidine 209B . It has also been used in the Suzuki–Miyaura-coupling .Aplicaciones Científicas De Investigación
Antioxidant Activity
2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, a compound with structural similarities, has been utilized as a key intermediate for synthesizing various heterocycles, including pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes. These compounds, particularly pyrazole and thiophene derivatives, have shown antioxidant activity comparable to ascorbic acid, indicating potential applications in oxidative stress-related conditions (El‐Mekabaty, 2015).
Glycosidase Inhibitory Activity
Compounds synthesized from similar nitrile derivatives have demonstrated significant glycosidase inhibitory activities. These activities are crucial for managing hyperglycemia in type II diabetes, as the compounds inhibit pancreatic, intestinal, and liver enzymes responsible for breaking down carbohydrates into glucose (Patil et al., 2012).
Synthesis of Heterocyclic Compounds
An alternate synthesis route has been developed for 2-(substituted phenyl)-3,3a-dihydro-8H-pyrazolo[5,l-a] isoindol-8-ones via chalcone-based N-formyl-pyrazolines. This method avoids expensive reagents and significantly improves yields, suggesting applications in the efficient synthesis of complex heterocyclic structures (Ahmed & Dev, 2013).
Electrocatalytic Reduction of Carbon Dioxide
Substituted pyridine and pyrazole complexes of palladium, structurally related to the compound of interest, have been explored as electrocatalysts for the reduction of CO2 in acetonitrile. These complexes facilitate the conversion of CO2 into formic acid and hydrogen, presenting a potential application in carbon capture and utilization technologies (Hossain et al., 1996).
Molecular Docking and Antimicrobial Activity
Novel pyridine and fused pyridine derivatives, prepared from related nitrile compounds, have undergone molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds showed moderate to good binding energies, indicating potential for antimicrobial and antioxidant applications. In vitro screenings confirmed their antimicrobial and antioxidant activities, highlighting their therapeutic potential (Flefel et al., 2018).
Direcciones Futuras
The future directions for the use of this compound could involve its use in the design of new semiconducting materials for optoelectronic applications such as sensors, photocatalysts, or electrodes . It could also be used in the development of supercapacitor and battery materials, solar-harvesting devices, or light-emitting diodes .
Propiedades
IUPAC Name |
2-(4-formyl-3-thiophen-2-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c11-3-4-13-6-8(7-14)10(12-13)9-2-1-5-15-9/h1-2,5-7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPRPDXUJGWMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2C=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



